Molecular Weight and Polar Surface Area Differentiation from Unsubstituted 2-Acetylpyrimidine
1-(4-Methoxypyrimidin-2-yl)ethanone exhibits distinct physicochemical parameters compared to its closest unsubstituted analog, 2-acetylpyrimidine (1-(pyrimidin-2-yl)ethanone), directly impacting solubility and chromatographic behavior during purification. The target compound has a molecular weight of 152.15 g/mol and a calculated polar surface area (PSA) of 52.08 Ų, whereas 2-acetylpyrimidine has a molecular weight of 122.12 g/mol and lacks the methoxy oxygen contribution to PSA [1]. The increased molecular weight of +30.03 g/mol (approximately 25% larger) and the additional hydrogen bond acceptor capacity from the methoxy oxygen alter retention times in reversed-phase HPLC and influence solvent partitioning during workup .
| Evidence Dimension | Molecular Weight and Polar Surface Area |
|---|---|
| Target Compound Data | Molecular Weight = 152.15 g/mol; Polar Surface Area = 52.08 Ų; LogP = 0.688 |
| Comparator Or Baseline | 2-Acetylpyrimidine (CAS 53342-27-1): Molecular Weight = 122.12 g/mol; Polar Surface Area data not reported (lacks methoxy oxygen) |
| Quantified Difference | Molecular Weight difference = +30.03 g/mol (+24.6%); additional hydrogen bond acceptor |
| Conditions | Calculated physicochemical parameters based on molecular structure; LogP calculated value from ChemSrc database |
Why This Matters
These differences translate to distinct chromatographic retention behavior and solubility profiles that must be accounted for during purification method development and reaction solvent selection.
- [1] ChemSrc. 1-(4-Methoxypyrimidin-2-yl)ethanone: Properties. CAS 463337-53-3. LogP = 0.68780; PSA = 52.08000; Exact Mass = 152.05900. View Source
